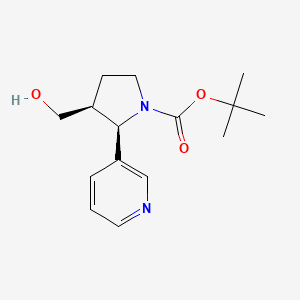

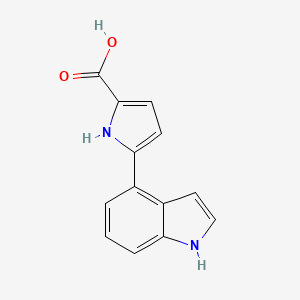

![molecular formula C22H23N3O3S B2501731 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 893941-92-9](/img/structure/B2501731.png)

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Comprehensive Analysis of 3-(4-Methoxyphenyl)-N-[2-(4-Methoxyphenyl)-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

The compound 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. The presence of methoxyphenyl groups in the structure suggests potential for increased lipophilicity and possible interactions with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or their equivalents. In the case of related compounds, such as those described in the provided papers, the synthesis involves multi-step reactions that include the formation of the pyrazole ring followed by various functionalization reactions to introduce different substituents . The specific synthesis route for the compound is not detailed in the provided data, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The spatial arrangement of the substituents can significantly influence the compound's ability to interact with biological targets. For instance, the crystal structure of a related compound, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, shows a twisted conformation between the pyrazole and phenyl rings, which could be relevant for binding affinity . Similarly, the compound of interest may exhibit a specific conformation that enhances its biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their pharmacological profile. The presence of methoxy groups in the compound suggests potential sites for further chemical modifications, which could be explored to optimize its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the related compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The compound may also exhibit good thermal stability, which is advantageous for pharmaceutical applications. The presence of hydrogen bond donors and acceptors in the structure suggests the potential for intermolecular interactions, which could affect its solubility and bioavailability .

Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, due to its complex structure, is a subject of interest in the synthesis and structural characterization of heterocyclic compounds. For example, the formation of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles from simple precursors highlights the cyclocondensation reactions involving thiosemicarbazide and phenacyl bromides, showcasing the compound's structural complexity and the potential for creating a variety of heterocyclic frameworks (Mahesha et al., 2021). Similarly, the study of molecular docking and quantum chemical calculations of related compounds emphasizes the importance of understanding the molecular structure and spectroscopic data for further application in various scientific fields (Viji et al., 2020).

Bioactivity and Medicinal Applications

The exploration of bioactivity and potential medicinal applications is another significant area of research for this compound. Synthesis and bioactivity studies on new derivatives have shown promising results in cytotoxicity, tumor specificity, and as potential inhibitors for specific enzymes, such as carbonic anhydrase, indicating its potential in anti-tumor and medicinal chemistry research (Gul et al., 2016). Furthermore, the synthesis of p-aminobenzoic acid diamides based on related compounds and their evaluation as antimicrobial and anti-inflammatory agents highlight the broad spectrum of potential therapeutic applications (Kendre et al., 2015).

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Similarly, the presence of other molecules could either inhibit or enhance the compound’s action .

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-27-17-8-3-15(4-9-17)5-12-21(26)23-22-19-13-29-14-20(19)24-25(22)16-6-10-18(28-2)11-7-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNFDLRCQZEYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

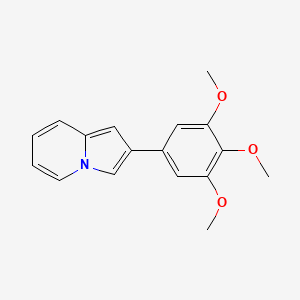

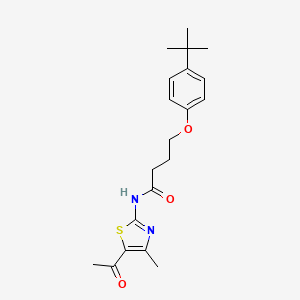

![7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2501651.png)

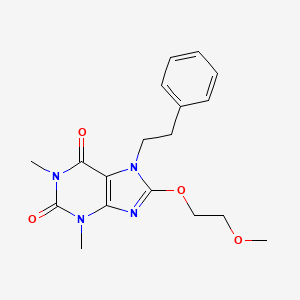

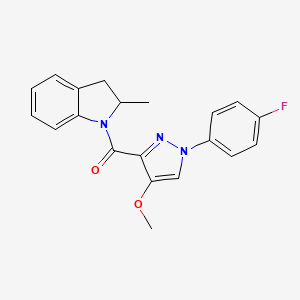

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)

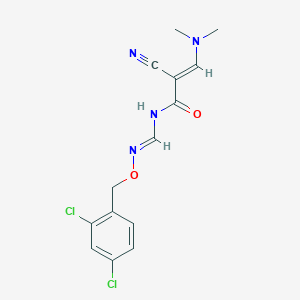

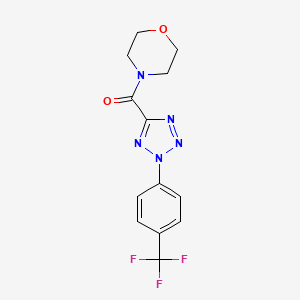

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)